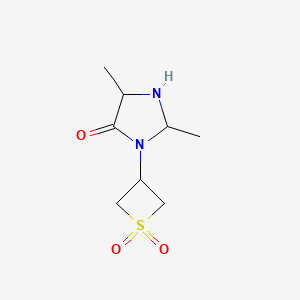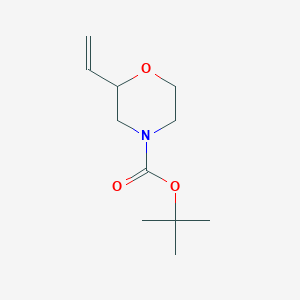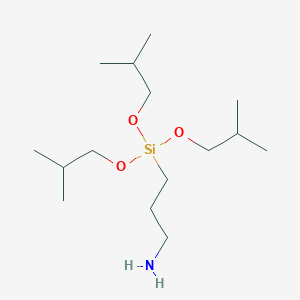![molecular formula C11H17NO3 B15220196 Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15220196.png)
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 9-oxo-3-azabicyclo[331]nonane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate can be achieved through several methods. One common approach involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Substitution: Michael reactions with α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.
Substitution: α,β-unsaturated carbonyl compounds in the presence of suitable catalysts.
Major Products
Wissenschaftliche Forschungsanwendungen
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for constructing complex molecular architectures.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action for ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it acts as a substrate for nitroxyl radicals like ABNO, which catalyze the conversion of alcohols to carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Another bicyclic compound with a similar core structure but different functional groups.
Indole-fused azabicyclo[3.3.1]nonane: A structurally related compound with an indole moiety, commonly found in biologically significant natural products.
These comparisons highlight the unique structural features and potential applications of this compound in various fields.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)11-5-3-4-8(9(11)13)6-12-7-11/h8,12H,2-7H2,1H3 |
InChI-Schlüssel |
LOCVEGTXEXYNNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CCCC(C1=O)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)

![2-Azaspiro[5.5]undecane hemioxalate](/img/structure/B15220214.png)

